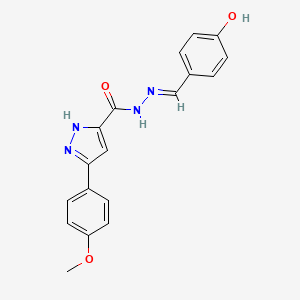![molecular formula C17H19NO4S B6138715 3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B6138715.png)
3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid, commonly known as TTP488, is a novel small molecule drug that has shown promising results in preclinical studies for the treatment of Alzheimer's disease (AD). TTP488 is a selective antagonist of the receptor for advanced glycation end products (RAGE), which is a transmembrane receptor that is involved in the pathogenesis of various chronic diseases, including AD.
Wirkmechanismus
TTP488 is a selective antagonist of RAGE, which is a transmembrane receptor that is involved in the pathogenesis of various chronic diseases, including 3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid. RAGE is expressed in various cell types, including neurons, microglia, and astrocytes, and it binds to multiple ligands, including Aβ, advanced glycation end products (AGEs), and S100/calgranulins. The binding of RAGE to its ligands activates multiple signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which leads to neuroinflammation and neuronal dysfunction. By blocking the interaction between RAGE and its ligands, TTP488 can reduce neuroinflammation and improve cognitive function in this compound.
Biochemical and Physiological Effects:
TTP488 has been shown to reduce Aβ accumulation and neuroinflammation in the brain of this compound animal models. TTP488 has also been shown to improve cognitive function in these animal models. The biochemical and physiological effects of TTP488 are mediated through its selective antagonism of RAGE, which leads to the inhibition of NF-κB signaling and the reduction of neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of TTP488 is its selectivity for RAGE, which reduces the risk of off-target effects. TTP488 has also shown good pharmacokinetic properties in preclinical studies, including good brain penetration and long half-life. However, one of the limitations of TTP488 is that it has not yet been tested in human clinical trials, and its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several future directions for the development of TTP488 as a potential therapeutic agent for 3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid. One direction is to conduct human clinical trials to evaluate the safety and efficacy of TTP488 in this compound patients. Another direction is to explore the potential of TTP488 in combination with other this compound drugs, such as cholinesterase inhibitors or anti-amyloid antibodies. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the beneficial effects of TTP488 in this compound animal models.
Synthesemethoden
The synthesis of TTP488 involves several steps, including the synthesis of the intermediate compounds, such as 4-isopropoxyphenylacetic acid and 2-thiophenecarboxylic acid, and the coupling of these intermediates to form the final product. The detailed synthesis method of TTP488 has been described in a patent filed by the drug's developer, vTv Therapeutics LLC.
Wissenschaftliche Forschungsanwendungen
TTP488 has been extensively studied in preclinical models of 3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid, and the results have been promising. TTP488 has been shown to reduce amyloid-beta (Aβ) accumulation and neuroinflammation in the brain, which are two key pathological features of this compound. TTP488 has also been shown to improve cognitive function in this compound animal models. These preclinical studies have provided a strong rationale for the development of TTP488 as a potential therapeutic agent for this compound.
Eigenschaften
IUPAC Name |
3-(4-propan-2-yloxyphenyl)-3-(thiophene-2-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-11(2)22-13-7-5-12(6-8-13)14(10-16(19)20)18-17(21)15-4-3-9-23-15/h3-9,11,14H,10H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMZFPDZZXTKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6138637.png)
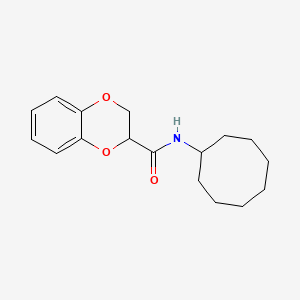
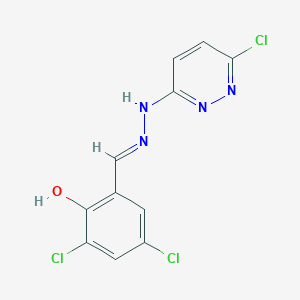
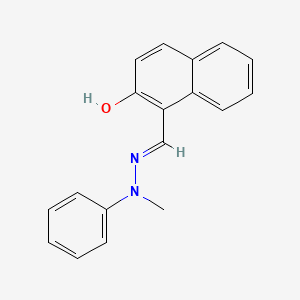
![5-{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6138652.png)
![3-(2-methoxyethyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6138675.png)
![4-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B6138676.png)
![N-(2-methoxyphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6138689.png)
![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[1-(1-methylbutyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B6138692.png)
![N-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzamide](/img/structure/B6138699.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetamide](/img/structure/B6138707.png)
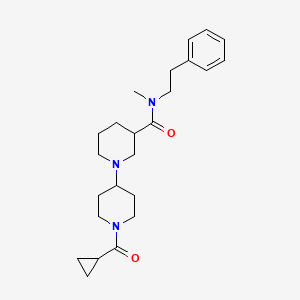
![N-[4-(benzoylamino)-3-methylphenyl]-3-bromobenzamide](/img/structure/B6138729.png)
